molecular formula C17H19ClO2S B5084145 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene

1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene

Cat. No.: B5084145
M. Wt: 322.8 g/mol
InChI Key: KZALZZXMLOLYRE-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an ethoxyphenoxy group, and a propylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene typically involves multiple steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate halogenating agent to form 3-ethoxyphenoxy halide.

    Preparation of the Propylsulfanyl Intermediate: The next step involves the reaction of the ethoxyphenoxy halide with a propylthiol compound under basic conditions to form the propylsulfanyl intermediate.

    Final Coupling Reaction: The final step involves the coupling of the propylsulfanyl intermediate with 1-chloro-4-bromobenzene under suitable conditions, such as the presence of a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the aromatic ring or the ethoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic or ethoxy derivatives.

Scientific Research Applications

1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Specific pathways and targets may vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene
  • 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene
  • 1-Chloro-4-[3-(3-methoxyphenoxy)propylsulfanyl]benzene

Uniqueness

1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene is unique due to its specific structural features, such as the position of the ethoxy group on the phenoxy ring and the presence of the propylsulfanyl linkage

Properties

IUPAC Name

1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALZZXMLOLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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